Odor Detection Threshold vs. Vanillin
In a systematic sensory study using GC-O and aqueous orthonasal detection, isovanillin exhibited an odor threshold of 2.5 μg/L (water), while vanillin's threshold was 0.02 μg/L under identical conditions [1]. This represents a 125-fold higher threshold for isovanillin, quantitatively confirming its substantially weaker odor potency. The odor quality descriptor also shifted from 'vanilla/sweet' to 'floral/weakly sweet' [1].
(125× higher)
| Evidence Dimension | Orthonasal odor detection threshold in water (μg/L) |
|---|---|
| Target Compound Data | 2.5 μg/L (isovanillin) |
| Comparator Or Baseline | 0.02 μg/L (vanillin) |
| Quantified Difference | 125-fold higher threshold (isovanillin is 125× less potent odorant) |
| Conditions | Aqueous solution, orthonasal evaluation by trained panel, GC-O validated |
Why This Matters
For flavor formulation requiring a subtle background note without overwhelming vanilla character, isovanillin provides a quantitatively controlled lower intensity profile, making it the compound of choice for blenders seeking to avoid dominant vanilla spikes.
- [1] Czerny, M., Christlbauer, M., Christlbauer, M., Fischer, A., Granvogl, M., Hammer, M., ... & Schieberle, P. (2008). Re-investigation on odour thresholds of key food aroma compounds and development of an aroma language based on odour qualities of defined aqueous odorant solutions. European Food Research and Technology, 228(2), 265–273. View Source
